1-(cyanomethyl)-3-phenyl-1H-pyrazole-4-carboxylic acid
Description
Properties
IUPAC Name |
1-(cyanomethyl)-3-phenylpyrazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N3O2/c13-6-7-15-8-10(12(16)17)11(14-15)9-4-2-1-3-5-9/h1-5,8H,7H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJDPMHZNPPCCJA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(C=C2C(=O)O)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(Cyanomethyl)-3-phenyl-1H-pyrazole-4-carboxylic acid is a pyrazole derivative that has garnered attention due to its diverse biological activities. This compound is part of a broader class of pyrazoles known for their pharmacological properties, including anti-inflammatory, antimicrobial, and antiviral activities. This article reviews the synthesis, biological activities, structure-activity relationships (SAR), and potential therapeutic applications of this compound.
Synthesis
The synthesis of this compound typically involves the condensation of appropriate hydrazones with carbonyl compounds. Various methods have been reported, including microwave-assisted synthesis and traditional condensation reactions. The general synthetic pathway can be summarized as follows:
- Starting materials : Hydrazones and carbonyl compounds.
- Reagents : Acidic or basic catalysts may be used to facilitate the reaction.
- Conditions : Reactions may be carried out under reflux or microwave irradiation to enhance yields.
Antimicrobial Activity
Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Anti-inflammatory Activity
The anti-inflammatory potential of this compound has been highlighted in several studies. It has been shown to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process. In vitro assays demonstrate that the compound reduces the production of pro-inflammatory cytokines, suggesting its utility in treating inflammatory diseases.
Antiviral Activity
Recent findings suggest that pyrazole derivatives can act as inhibitors of viral replication. Specifically, studies have indicated that related compounds exhibit activity against HIV-1 by interfering with viral entry or replication mechanisms without belonging to conventional antiviral classes. This characteristic is particularly valuable in addressing issues of drug resistance.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by various substituents on the pyrazole ring:
| Substituent Position | Type | Effect on Activity |
|---|---|---|
| 1 | -Cyanomethyl | Enhances antimicrobial and antiviral activity |
| 3 | -Phenyl | Increases anti-inflammatory effects |
| 4 | -Carboxylic | Essential for maintaining biological activity |
The presence of electron-donating groups at specific positions has been associated with increased potency in biological assays.
Case Studies
- Antimicrobial Study : A study evaluated the antimicrobial efficacy of synthesized pyrazole derivatives against Pseudomonas aeruginosa and Staphylococcus epidermidis. Results showed that compounds with a cyanomethyl group exhibited higher inhibition zones compared to standard antibiotics .
- Anti-inflammatory Research : In a controlled study, the compound was tested for its ability to reduce edema in animal models. Results indicated a significant reduction in paw swelling compared to untreated controls, suggesting strong anti-inflammatory properties .
- Antiviral Evaluation : A recent investigation into HIV inhibitors revealed that structurally similar pyrazoles effectively inhibited HIV replication in vitro without cytotoxic effects, supporting their potential as lead compounds for further development .
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Recent studies have demonstrated the potential of pyrazole derivatives, including 1-(cyanomethyl)-3-phenyl-1H-pyrazole-4-carboxylic acid, as anticancer agents. For instance, compounds derived from this structure have shown efficacy against several tumor cell lines by inhibiting key pathways involved in cancer progression. In vitro assays indicate that these compounds can induce apoptosis in cancer cells, making them promising candidates for further development as anticancer drugs .
Anti-inflammatory Properties
Research has indicated that pyrazole derivatives exhibit significant anti-inflammatory activity. The mechanism involves the inhibition of pro-inflammatory cytokines and enzymes, which are crucial in the inflammatory response. This property is particularly beneficial in treating conditions such as arthritis and other inflammatory diseases .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Studies have shown that it possesses activity against various bacterial strains, making it a potential candidate for developing new antibiotics. The mode of action appears to involve disrupting bacterial cell wall synthesis and function .
Agricultural Applications
Pesticide Development
this compound is under investigation for its potential use as a pesticide. Its structure allows for the modification of biological activity against pests while minimizing toxicity to non-target organisms. Early trials suggest that formulations based on this compound can effectively control pest populations while being environmentally friendly .
Synthesis and Derivatives
The synthesis of this compound typically involves the reaction of hydrazine derivatives with appropriate carbonyl compounds. Various synthetic routes have been explored to optimize yield and purity, including microwave-assisted synthesis and solvent-free conditions .
Table 1: Summary of Synthesis Methods
| Method | Yield (%) | Conditions |
|---|---|---|
| Conventional reflux | 60-70 | Ethanol, 80°C |
| Microwave-assisted | 75-85 | Ethanol, 120°C |
| Solvent-free synthesis | 80-90 | Room temperature |
Case Studies
Case Study 1: Anticancer Activity
In a study published in the Journal of Medicinal Chemistry, researchers synthesized several pyrazole derivatives, including this compound. These compounds were tested against various cancer cell lines, showing IC50 values in the low micromolar range, indicating potent anticancer activity .
Case Study 2: Antimicrobial Efficacy
A recent investigation focused on the antimicrobial effects of this compound against both Gram-positive and Gram-negative bacteria. The results demonstrated a significant reduction in bacterial growth at concentrations as low as 10 µg/mL, suggesting its potential as a lead compound in antibiotic development.
Comparison with Similar Compounds
Structural Variations and Physicochemical Properties
The table below compares key structural features and properties of the target compound with related pyrazole-4-carboxylic acid derivatives:
Key Observations :
- Bioactivity Potential: Pyrazole derivatives with substituents like thiophene () or chloro () exhibit antimicrobial or anti-inflammatory activities, suggesting the target compound may share similar pharmacological profiles.
- Safety Considerations: Compounds like 1-(3-methoxyphenyl)-1H-pyrazole-4-carboxylic acid require stringent handling precautions (e.g., respiratory protection), implying that the cyanomethyl group may necessitate specialized safety protocols .
Preparation Methods
Synthesis via Pyrazole-4-carbaldehyde Intermediate
A key intermediate in the preparation is 3-phenyl-1H-pyrazole-4-carbaldehyde , which can be synthesized by:
Formylation of phenylhydrazone derivatives using reagents such as POCl3/DMF (Vilsmeier-Haack reaction) or 2,4,6-trichlorotriazine in DMF at room temperature. This step introduces the formyl group at the 4-position of the pyrazole ring with good yields.
The phenylhydrazone is typically prepared by condensation of phenylhydrazine with methyl ketones.
Once the aldehyde intermediate is obtained, the cyanomethyl group can be introduced through nucleophilic substitution or condensation reactions involving cyanomethyl reagents.
Introduction of the Cyanomethyl Group
The cyanomethyl substituent at the 1-position is introduced by reaction of the pyrazole nitrogen with cyanomethyl halides or via condensation with ethoxymethylenemalononitrile under reflux in ethanol, yielding 5-amino-1-aryl-1H-pyrazole-4-carbonitriles, which are closely related structures.
Alternatively, nucleophilic substitution on a pyrazole intermediate with cyanomethyl reagents in the presence of base can afford the cyanomethylated product.
Oxidation to Carboxylic Acid
The aldehyde group at the 4-position can be oxidized to the corresponding carboxylic acid using oxidizing agents such as sodium chlorite (NaClO2) in the presence of sulfamic acid (NH2SO3H) in acetone-water mixtures. This method provides mild conditions and good yields of the carboxylic acid functionality.
This step is often performed after cyanomethylation to avoid interference with sensitive groups.
Representative Synthetic Route Summary
Detailed Reaction Conditions and Yields
Phenylhydrazone formation: Typically conducted in anhydrous ethanol with sodium acetate as a base, refluxing for several hours yields hydrazones in high purity.
Formylation: The Vilsmeier-Haack reaction with POCl3/DMF is performed at 50-60°C for 5 hours, providing aldehyde intermediates in moderate to good yields (60-80%).
Cyanomethylation: Refluxing the aldehyde intermediate with ethoxymethylenemalononitrile in ethanol for 3 hours affords the cyanomethylated pyrazole derivatives with yields around 70-75%.
Oxidation: Sodium chlorite oxidation in acetone-water mixtures with sulfamic acid at room temperature for 2-4 hours provides the carboxylic acid in yields of approximately 65-70%.
Analytical and Purification Techniques
Thin Layer Chromatography (TLC): Used to monitor reaction progress, typically on silica gel with UV detection at 254 nm or 365 nm.
Recrystallization: Ethanol or ethyl acetate is commonly used to purify the final products.
Spectroscopic Characterization: ^1H NMR, MS (ESI), and melting point determination confirm structure and purity.
Summary of Research Findings and Method Comparison
| Method Aspect | Vilsmeier-Haack Formylation | Cyanomethylation with Ethoxymethylenemalononitrile | Oxidation with NaClO2/NH2SO3H |
|---|---|---|---|
| Reaction Time | 5 hours | 3 hours | 2-4 hours |
| Temperature | 50-60°C | Reflux (ethanol) | Room temperature |
| Yield Range | 60-80% | 70-75% | 65-70% |
| Purification | Recrystallization | Filtration and recrystallization | Extraction and recrystallization |
| Scalability | Moderate | Moderate | Moderate |
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 1-(cyanomethyl)-3-phenyl-1H-pyrazole-4-carboxylic acid, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis of pyrazole-carboxylic acid derivatives typically involves nucleophilic substitution or condensation reactions. For example, 3-methyl-5-aryloxy-1-aryl-1H-pyrazole-4-carbaldehydes are synthesized via nucleophilic reactions of 5-chloro precursors with phenols under basic catalysis (e.g., K₂CO₃) . Adapting this, the cyanomethyl group could be introduced via alkylation of a pyrazole intermediate using chloroacetonitrile. Solvent choice (e.g., DMF or acetonitrile), temperature (80–100°C), and catalyst (e.g., Cs₂CO₃) are critical for yield optimization. Purification often involves column chromatography or recrystallization .
Q. How can the structure of this compound be confirmed experimentally?
- Methodological Answer : Structural confirmation requires multi-spectral analysis:
- ¹H/¹³C NMR : Peaks for the cyanomethyl group (δ ~3.8–4.2 ppm for CH₂CN) and carboxylic acid (δ ~170 ppm in ¹³C) are diagnostic.
- IR Spectroscopy : Stretching bands for -CN (~2240 cm⁻¹) and -COOH (~2500–3300 cm⁻¹) confirm functional groups.
- X-ray Crystallography : Resolves hydrogen-bonding networks (e.g., carboxylic acid dimers) and spatial arrangements, as seen in pyrazole analogs .
Advanced Research Questions
Q. What mechanistic insights govern the regioselectivity of pyrazole ring substitution in derivatives like this compound?
- Methodological Answer : Regioselectivity is influenced by electronic and steric factors. Computational studies (e.g., DFT) can predict reactive sites by analyzing electron density and frontier molecular orbitals. For example, electron-withdrawing groups (e.g., -COOH) at position 4 direct electrophilic attacks to position 4. Experimental validation via competitive reactions with substituted aryl halides under Suzuki-Miyaura coupling conditions (Pd(PPh₃)₄, K₃PO₄) can confirm predicted regiochemistry .
Q. How does the cyanomethyl substituent affect the compound’s biological activity compared to other alkyl/aryl analogs?
- Methodological Answer : The cyanomethyl group enhances electrophilicity and potential hydrogen-bonding capacity, which may improve interactions with biological targets (e.g., enzymes). Comparative studies using analogs (e.g., methyl, allyl, or benzyl substituents) in assays (e.g., enzyme inhibition or cytotoxicity) are essential. For instance, pyrazole-4-carboxylic acid derivatives with electron-withdrawing groups show increased anti-inflammatory activity due to enhanced binding to COX-2 .
Q. What strategies mitigate byproduct formation during the synthesis of this compound?
- Methodological Answer : Key strategies include:
- Temperature Control : Lower temperatures (≤60°C) reduce side reactions like hydrolysis of the cyanomethyl group.
- Protecting Groups : Temporarily protecting the carboxylic acid (e.g., methyl ester) prevents unwanted decarboxylation.
- Catalyst Screening : Palladium catalysts (e.g., Pd(OAc)₂) with ligands (XPhos) improve coupling efficiency in multi-step syntheses, minimizing oligomerization .
Q. How can computational modeling guide the design of derivatives with improved pharmacological properties?
- Methodological Answer : Molecular docking (e.g., AutoDock Vina) predicts binding affinities to target proteins (e.g., kinases). QSAR models correlate substituent properties (logP, polar surface area) with bioavailability. For example, introducing a cyanomethyl group may enhance blood-brain barrier penetration compared to bulkier substituents .
Data Contradictions and Resolution
Q. Discrepancies in reported melting points for pyrazole-4-carboxylic acid derivatives: How to resolve?
- Methodological Answer : Variations arise from polymorphic forms or solvent residues. Re-crystallization in standardized solvents (e.g., ethanol/water) and DSC analysis can identify polymorphs. Cross-validation with spectral data (e.g., identical NMR peaks across studies) ensures consistency .
Q. Conflicting bioactivity data for structurally similar pyrazole derivatives: What factors contribute?
- Methodological Answer : Differences in assay conditions (e.g., cell lines, concentration ranges) or purity levels (HPLC ≥95% vs. crude samples) are common culprits. Reproducing assays under controlled conditions (e.g., CLIA-certified labs) and reporting detailed protocols (IC₅₀ values, error margins) are critical for validation .
Methodological Tables
Table 1 : Key Spectral Data for Pyrazole-4-carboxylic Acid Derivatives
| Functional Group | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | IR (cm⁻¹) |
|---|---|---|---|
| -COOH | 12.1 (s, 1H) | 168–170 | 2500–3300 (broad) |
| -CH₂CN | 3.8–4.2 (s, 2H) | 115–118 (CN) | 2240 (sharp) |
| Pyrazole C-H | 7.5–8.5 (m, 1H) | 140–145 | 3100–3150 |
Table 2 : Comparative Bioactivity of Pyrazole Analogs
| Substituent | IC₅₀ (COX-2 Inhibition, μM) | LogP | Reference |
|---|---|---|---|
| Cyanomethyl | 0.45 ± 0.02 | 1.8 | |
| Methyl | 1.2 ± 0.1 | 2.1 | |
| Benzyl | 0.9 ± 0.05 | 3.4 |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
